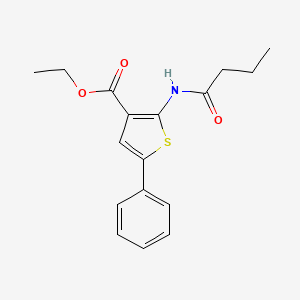![molecular formula C20H18N4O3S2 B14963568 2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14963568.png)
2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” is a complex organic molecule that features a thiazolopyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-methylphenylmethyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Attachment of the thiophen-2-ylmethyl group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolopyrimidine core and other functional groups can be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its interactions with biological targets such as enzymes or receptors can be studied.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Phenylmethyl derivatives: Compounds with similar phenylmethyl groups attached to different cores.
Thiophene derivatives: Compounds with thiophene rings attached to various functional groups.
Uniqueness
The uniqueness of “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H18N4O3S2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[6-[(3-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-13-4-2-5-14(8-13)10-24-19(26)18-16(12-29-22-18)23(20(24)27)11-17(25)21-9-15-6-3-7-28-15/h2-8,12H,9-11H2,1H3,(H,21,25) |
Clave InChI |
DKKARBHLNGKTAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963487.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14963498.png)
![ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate](/img/structure/B14963514.png)
![N-(3-methylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14963517.png)
![N-(3-Chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963518.png)
![N-(2,4-difluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14963520.png)
![5-(2-chlorophenyl)-6-(2-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14963525.png)
![4,4,5',6,8-pentamethyl-3'-(4-phenoxyphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14963533.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B14963538.png)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B14963549.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963553.png)
![5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14963554.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide](/img/structure/B14963573.png)
